Cas no 887974-10-9 ((5-(p-Tolyl)pyridin-3-yl)methanol)
(5-(p-Tolyl)pyridin-3-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (5-(p-Tolyl)pyridin-3-yl)methanol
- (5-P-TOLYLPYRIDIN-3-YL)METHANOL
- SB54635
- [5-(4-methylphenyl)pyridin-3-yl]methanol
- 887974-10-9
- DTXSID70647007
- AKOS016014568
- [5-(p-tolyl)-3-pyridyl]methanol
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- Inchi: 1S/C13H13NO/c1-10-2-4-12(5-3-10)13-6-11(9-15)7-14-8-13/h2-8,15H,9H2,1H3
- InChI Key: YJOKVCRDSUYQQA-UHFFFAOYSA-N
- SMILES: OCC1=CN=CC(=C1)C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 199.099714038g/mol
- Monoisotopic Mass: 199.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 33.1Ų
(5-(p-Tolyl)pyridin-3-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM171267-1g |
(5-(p-tolyl)pyridin-3-yl)methanol |
887974-10-9 | 95% | 1g |
$505 | 2021-08-05 | |
| Chemenu | CM171267-1g |
(5-(p-tolyl)pyridin-3-yl)methanol |
887974-10-9 | 95% | 1g |
$505 | 2023-01-02 | |
| Alichem | A029190218-1g |
(5-(p-Tolyl)pyridin-3-yl)methanol |
887974-10-9 | 95% | 1g |
$479.60 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659149-1g |
(5-(P-tolyl)pyridin-3-yl)methanol |
887974-10-9 | 98% | 1g |
¥3967.00 | 2024-04-26 | |
| Crysdot LLC | CD11029522-1g |
(5-(p-Tolyl)pyridin-3-yl)methanol |
887974-10-9 | 95+% | 1g |
$535 | 2024-07-18 |
(5-(p-Tolyl)pyridin-3-yl)methanol Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on (5-(p-Tolyl)pyridin-3-yl)methanol
The Chemical Compound CAS No 887974-10-9: (5-(p-Tolyl)pyridin-3-yl)methanol
The chemical compound with CAS No 887974-10-9, commonly referred to as (5-(p-Tolyl)pyridin-3-yl)methanol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring substituted with a p-tolyl group and a hydroxymethyl group. The p-tolyl substituent adds an aromatic dimension to the molecule, while the hydroxymethyl group introduces hydrophilic properties, making it versatile for various applications.
Recent studies have highlighted the potential of (5-(p-Tolyl)pyridin-3-yl)methanol in drug discovery. Researchers have explored its ability to act as a scaffold for designing bioactive molecules. The pyridine ring, a key structural element, is known for its ability to participate in hydrogen bonding and π-π interactions, which are crucial for molecular recognition in biological systems. The p-tolyl group further enhances the molecule's stability and lipophilicity, making it an attractive candidate for drug development.
In terms of synthesis, (5-(p-Tolyl)pyridin-3-yl)methanol can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. These methods allow for precise control over the substituents on the pyridine ring, enabling the creation of derivatives with tailored properties. For instance, substituting the p-tolyl group with other aromatic groups can modulate the molecule's electronic and steric characteristics, opening up new possibilities for chemical modification.
The compound's applications extend beyond pharmacology. Its unique structure makes it a valuable tool in materials science, particularly in the development of coordination polymers and metal-organic frameworks (MOFs). The hydroxymethyl group can act as a coordinating ligand, facilitating interactions with metal ions. This property has been leveraged in recent studies to create MOFs with high surface areas and exceptional stability, which hold promise for gas storage and catalysis applications.
From an environmental perspective, (5-(p-Tolyl)pyridin-3-yl)methanol has been investigated for its biodegradability and eco-friendly properties. Researchers have found that under specific conditions, the compound can undergo enzymatic degradation, reducing its environmental footprint. This finding is particularly relevant as industries increasingly prioritize sustainable chemistry practices.
In conclusion, (5-(p-Tolyl)pyridin-3-yl)methanol (CAS No 887974-10-9) is a multifaceted compound with significant potential across diverse fields. Its unique structure, combined with recent advancements in synthetic methods and application studies, positions it as a key player in modern chemical research. As ongoing investigations continue to uncover new properties and uses, this compound is poised to make even greater contributions to science and industry.
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